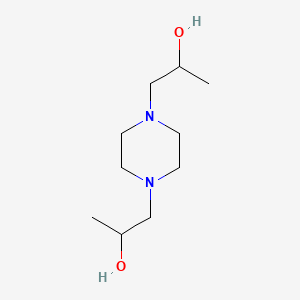

alpha,alpha'-Dimethylpiperazine-1,4-diethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86980. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(2-hydroxypropyl)piperazin-1-yl]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-9(13)7-11-3-5-12(6-4-11)8-10(2)14/h9-10,13-14H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMOLCPODIMNPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)CC(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20998036 | |

| Record name | 1,1'-(Piperazine-1,4-diyl)di(propan-2-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7672-76-6 | |

| Record name | α1,α4-Dimethyl-1,4-piperazinediethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7672-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha'-Dimethylpiperazine-1,4-diethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007672766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC86980 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-(Piperazine-1,4-diyl)di(propan-2-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α'-dimethylpiperazine-1,4-diethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Building Block in Chemical Synthesis

As a bifunctional molecule, alpha,alpha'-Dimethylpiperazine-1,4-diethanol can serve as a versatile building block in organic synthesis. The hydroxyl groups can be derivatized to form esters, ethers, and other functional groups, while the piperazine (B1678402) core can be further functionalized. This allows for the creation of more complex molecules with potential applications in pharmaceuticals and specialty chemicals. For instance, piperazine derivatives are integral to the structure of numerous drugs, and this compound could serve as a key intermediate in the synthesis of novel therapeutic agents.

Corrosion Inhibitor

Piperazine (B1678402) and its derivatives have been shown to be effective corrosion inhibitors for various metals, including mild steel and aluminum alloys. benthamopenarchives.commdpi.com The nitrogen atoms in the piperazine ring can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. The presence of hydroxyl groups in alpha,alpha'-Dimethylpiperazine-1,4-diethanol could further enhance its corrosion inhibition properties by providing additional coordination sites with the metal surface. This makes it a potential candidate for use in industrial applications where corrosion protection is critical, such as in cooling water systems, pipelines, and metal coatings.

Chelating Agent

The two nitrogen atoms and two hydroxyl groups in alpha,alpha'-Dimethylpiperazine-1,4-diethanol can act as donor atoms, allowing the molecule to function as a chelating agent. It can form stable coordination complexes with various metal ions. This property is valuable in applications such as:

Metal Extraction and Separation: Selectively binding to specific metal ions to facilitate their extraction from ores or their separation from other metals.

Catalysis: Forming metal complexes that can act as catalysts in various chemical reactions.

Wastewater Treatment: Sequestering heavy metal ions from industrial wastewater to mitigate environmental pollution.

Polymer Chemistry

Strategic Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound (I) suggests a straightforward disconnection of the two hydroxypropyl groups from the nitrogen atoms of the piperazine ring. This leads to the primary synthons: a 2,6-dimethylpiperazine (B42777) core (II) and two equivalents of propylene (B89431) oxide (III). This disconnection is based on the well-established nucleophilic addition of amines to epoxides, a common and efficient method for forming carbon-nitrogen bonds and introducing hydroxyalkyl functionalities.

The forward synthesis, therefore, involves the N-alkylation of 2,6-dimethylpiperazine with propylene oxide. This approach is attractive due to the commercial availability of both starting materials. The key challenge in this synthesis lies in controlling the reactivity to ensure the desired N,N'-disubstitution and to minimize potential side reactions.

Classical and Emerging Synthetic Routes

The primary and most classical synthetic route to this compound is the direct N-alkylation of 2,6-dimethylpiperazine with propylene oxide. This reaction falls under the broader class of nucleophilic ring-opening of epoxides by amines.

Step-by-Step Reaction Pathways

The reaction proceeds through a nucleophilic attack of the secondary amine groups of 2,6-dimethylpiperazine on the less sterically hindered carbon of the propylene oxide ring. The mechanism can be described in the following steps:

Nucleophilic Attack: A lone pair of electrons on one of the nitrogen atoms of 2,6-dimethylpiperazine attacks one of the carbon atoms of the propylene oxide epoxide ring. This attack is regioselective, favoring the less substituted carbon atom due to lower steric hindrance.

Ring Opening: The carbon-oxygen bond of the epoxide ring breaks, and the oxygen atom acquires a negative charge, forming an alkoxide intermediate.

Proton Transfer: The alkoxide intermediate is subsequently protonated, typically by a protic solvent or during the work-up, to yield the final hydroxyl group.

Second Alkylation: The process is repeated on the second nitrogen atom of the piperazine ring with another molecule of propylene oxide to yield the final product, this compound.

C₆H₁₄N₂ (2,6-dimethylpiperazine) + 2 C₃H₆O (propylene oxide) → C₁₀H₂₂N₂O₂ (this compound)

To achieve high selectivity for the disubstituted product, the stoichiometry of the reactants is crucial. An excess of propylene oxide is typically used to drive the reaction towards complete disubstitution.

Catalyst Selection and Optimization in Synthesis

While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of a catalyst can significantly enhance the reaction rate and improve selectivity.

Acid Catalysis: Lewis acids can be employed to activate the epoxide ring, making it more susceptible to nucleophilic attack. The acid coordinates to the oxygen atom of the epoxide, further polarizing the C-O bonds and facilitating ring-opening. However, acid catalysts must be used with caution as they can also promote undesired side reactions, such as the polymerization of propylene oxide.

Base Catalysis: In some instances, a basic catalyst can be used to deprotonate the amine, increasing its nucleophilicity. However, for secondary amines like 2,6-dimethylpiperazine, this is generally less common as they are already sufficiently nucleophilic.

Solvent as a Catalyst: Protic solvents, such as water or alcohols, can participate in the reaction by protonating the alkoxide intermediate, thereby facilitating the reaction.

For industrial-scale synthesis of similar hydroxyalkylated amines, the reaction is often carried out under controlled temperature and pressure without an explicit catalyst, relying on the inherent reactivity of the amine and epoxide.

Reaction Condition Optimization for Enhanced Yield and Selectivity

The optimization of reaction conditions is paramount to maximize the yield of this compound and minimize the formation of byproducts, such as mono-alkylated piperazine or polymers of propylene oxide.

Temperature and Pressure Effects

Temperature: The reaction temperature has a significant impact on the reaction rate. Generally, increasing the temperature accelerates the reaction. However, excessively high temperatures can lead to an increase in side reactions. A typical temperature range for the N-alkylation of amines with epoxides is between 50°C and 150°C. The optimal temperature must be determined experimentally to balance reaction speed with selectivity.

Pressure: The reaction is often carried out in a sealed reactor under autogenous pressure, which is the pressure exerted by the vapor of the reactants at the given temperature. This is particularly important when working with a volatile reactant like propylene oxide (boiling point: 34°C). Conducting the reaction under pressure ensures that the propylene oxide remains in the liquid phase, maintaining a high concentration and facilitating the reaction.

| Parameter | Effect on Reaction | Typical Range |

| Temperature | Higher temperature increases reaction rate but may decrease selectivity. | 50 - 150 °C |

| Pressure | Maintains propylene oxide in the liquid phase, increasing reactant concentration. | Autogenous pressure in a sealed reactor |

Solvent Selection and Its Influence on Reaction Progress

The choice of solvent can influence the reaction rate and selectivity.

Protic Solvents: Solvents such as water, methanol, or ethanol (B145695) can act as proton donors to stabilize the transition state and protonate the alkoxide intermediate, thus accelerating the reaction. Water is an environmentally benign and cost-effective solvent.

Aprotic Polar Solvents: Solvents like acetonitrile (B52724) or dimethylformamide (DMF) can also be used. They are capable of solvating the charged intermediates, which can influence the reaction kinetics.

Solvent-Free Conditions: For a more environmentally friendly and economically viable process, the reaction can often be carried out neat, without a solvent. In this case, one of the reactants, typically the less volatile 2,6-dimethylpiperazine, can act as the reaction medium.

The selection of the optimal solvent depends on factors such as reactant solubility, desired reaction temperature, and ease of product isolation.

| Solvent Type | Influence on Reaction | Examples |

| Protic | Can accelerate the reaction by protonating the intermediate. | Water, Methanol, Ethanol |

| Aprotic Polar | Can solvate charged intermediates, affecting kinetics. | Acetonitrile, DMF |

| Solvent-Free | Environmentally friendly and cost-effective. | Reactants act as the medium. |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is crucial in modern synthetic chemistry to minimize environmental impact and enhance process efficiency. For a molecule like this compound, these principles would guide the selection of starting materials, reagents, solvents, and reaction conditions.

Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, generating no waste.

In the hypothetical synthesis of this compound, achieving a high atom economy would involve choosing a synthetic route that maximizes the incorporation of atoms from the starting materials. For instance, a potential synthesis could involve the reaction of a piperazine derivative with a propylene oxide equivalent. This type of addition reaction can, in principle, exhibit high atom economy.

Table 1: Theoretical Atom Economy for a Hypothetical Synthesis

| Reactant A | Reactant B | Desired Product | Byproducts | Theoretical Atom Economy |

| Piperazine Derivative | Propylene Oxide Equivalent | This compound | None (in an ideal reaction) | 100% |

This table is illustrative and based on a hypothetical, ideal reaction. Actual atom economy would depend on the specific reagents and reaction conditions.

Use of Sustainable Solvents and Reagents

The choice of solvents and reagents plays a significant role in the environmental footprint of a synthetic process. Green chemistry encourages the use of solvents derived from renewable resources, those that are less toxic, and those that can be easily recycled.

For the synthesis of a polar molecule such as this compound, protic solvents like water or ethanol, or polar aprotic solvents with favorable environmental profiles, would be preferred over hazardous chlorinated or aromatic hydrocarbons. The use of bio-based solvents is an emerging area of green chemistry. whiterose.ac.uk The selection of reagents would ideally focus on those that are non-toxic, readily available, and can be used in catalytic amounts rather than stoichiometric quantities.

Table 2: Comparison of Potential Solvents for Synthesis

| Solvent | Green Chemistry Classification | Potential Advantages | Potential Disadvantages |

| Water | Green | Non-toxic, readily available, non-flammable | Potential for low solubility of reactants, high energy cost for removal |

| Ethanol | Green | Bio-based, low toxicity | Flammable |

| 2-Methyltetrahydrofuran | Greener Alternative | Bio-based potential, good performance | Can form peroxides |

| Toluene | Traditional | Good solvent for many organic reactions | Toxic, derived from petroleum |

Stereoselective Synthesis Approaches (if applicable)

This compound possesses two stereocenters at the alpha-carbons relative to the hydroxyl groups. This means the molecule can exist as different stereoisomers (diastereomers and enantiomers). If a specific stereoisomer is required for a particular application, a stereoselective synthesis would be necessary.

Stereoselective synthesis aims to produce a single stereoisomer out of many possibilities. This can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or chiral catalysts. For example, a stereoselective synthesis of this compound could potentially involve the enantioselective opening of a prochiral epoxide using a piperazine nucleophile in the presence of a chiral catalyst.

Given the absence of specific literature on the stereoselective synthesis of this compound, any discussion remains theoretical. The development of such a synthesis would require significant research to identify suitable chiral catalysts or auxiliaries that could effectively control the stereochemical outcome of the reaction.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

While comprehensive experimental NMR data for this compound is not widely available in peer-reviewed literature, its structure allows for the prediction of its spectral characteristics. The molecule's symmetry, where the two N-substituted side chains are identical, simplifies the expected spectra.

Based on its structure, the following proton (¹H) and carbon-¹³ (¹³C) environments can be identified:

Methyl Protons (a): The six protons of the two methyl groups.

Methine Proton (b): The two protons on the chiral carbons bearing the hydroxyl groups.

Methylene (B1212753) Protons (c): The four protons of the two methylene groups attached to the ring nitrogens.

Piperazine Ring Protons (d, e): The eight protons on the piperazine ring carbons. Due to the chair conformation, these can be further divided into axial and equatorial positions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical shifts for similar functional groups.)

| Atom Position | Proton (¹H) Signal | Predicted Shift (ppm) | Carbon (¹³C) Signal | Predicted Shift (ppm) |

| -CH₃ | a | ~1.1-1.3 | -CH₃ | ~18-25 |

| -CH(OH) | b | ~3.5-3.8 | -CH(OH) | ~65-70 |

| -N-CH₂-CH | c | ~2.4-2.7 | -N-CH₂-CH | ~55-60 |

| Piperazine Ring | d, e | ~2.3-2.8 | Piperazine Ring | ~50-55 |

| -OH | f | Variable | - | - |

To unambiguously assign these signals and confirm the molecular structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This technique would reveal proton-proton coupling networks. Key correlations would be expected between the methine proton (b) and both the methyl protons (a) and the methylene protons (c). It would also show couplings between the different protons within the piperazine ring system (d, e).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each carbon signal based on the assignments of its attached protons (e.g., connecting proton 'a' to its carbon, 'b' to its carbon, etc.).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information about the molecule's conformation. For instance, NOESY could reveal through-space interactions between the protons on the ethanol side chains and the protons on the piperazine ring, helping to determine the preferred orientation of the side chains relative to the ring.

The piperazine ring typically adopts a chair conformation to minimize steric and torsional strain. The two bulky diethanol substituents are expected to preferentially occupy the equatorial positions to reduce steric hindrance. However, like cyclohexane, the piperazine ring is not static and undergoes a dynamic "chair-flip" process, interconverting the two chair forms.

In substituted piperazines, this ring inversion can be studied using temperature-dependent NMR spectroscopy. researchgate.netrsc.org At low temperatures, the rate of inversion slows down sufficiently on the NMR timescale, potentially allowing for the observation of distinct signals for axial and equatorial protons. As the temperature increases, the rate of inversion increases, leading to the coalescence of these signals into a single time-averaged peak. rsc.org Analysis of the coalescence temperature can be used to calculate the activation energy barrier for the ring inversion process, providing quantitative insight into the molecule's conformational flexibility. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy provides a fingerprint of the functional groups present in a molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The condensed-phase FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. nist.govnist.gov

Table 2: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad) | O-H stretching | Alcohol (-OH) |

| 2970-2800 | C-H stretching | Aliphatic (CH, CH₂, CH₃) |

| ~1450 | C-H bending | Aliphatic (CH₂, CH₃) |

| ~1130, 1070 | C-N stretching | Tertiary Amine |

| ~1050 | C-O stretching | Secondary Alcohol |

The broadness of the O-H stretching band around 3400 cm⁻¹ is indicative of intermolecular hydrogen bonding between the hydroxyl groups in the condensed phase. The series of bands in the 2800-2970 cm⁻¹ region corresponds to the various C-H stretching modes of the methyl, methylene, and methine groups. The C-N and C-O stretching vibrations in the fingerprint region (below 1500 cm⁻¹) further confirm the presence of the tertiary amine and secondary alcohol functionalities. nist.gov

Raman Spectroscopy: Experimental Raman spectra for this specific compound are not readily available. However, Raman spectroscopy would be expected to provide complementary information to the IR spectrum. Due to the different selection rules, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa. Notably, symmetric C-C and C-N stretching vibrations of the piperazine ring backbone would likely produce strong and sharp signals in a Raman spectrum.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. The electron ionization (EI) mass spectrum of this compound is available through the NIST Mass Spectrometry Data Center. nist.gov

The molecular weight of the compound is 202.29 g/mol . nist.gov The mass spectrum is characterized by a weak or absent molecular ion peak (M⁺ at m/z 202), which is common for aliphatic amines and alcohols. libretexts.org The fragmentation is dominated by α-cleavage (cleavage of the bond adjacent to a heteroatom), a characteristic pathway for both amines and alcohols. libretexts.org

The most prominent fragmentation pathways are:

α-Cleavage at the Alcohol: Cleavage of the C-C bond between the methyl group and the hydroxyl-bearing carbon results in the loss of a methyl radical (•CH₃, 15 Da), leading to a resonance-stabilized ion.

α-Cleavage at the Amine: Cleavage of the bond between the piperazine ring and the ethanol side chain is a highly favorable process. This leads to the formation of a stable iminium ion, which is often the base peak in the spectrum of N-alkyl amines.

Ring Fragmentation: The piperazine ring itself can undergo cleavage, leading to a series of smaller fragment ions.

Table 3: Major Fragment Ions in the Mass Spectrum of this compound

| m/z (mass/charge) | Proposed Fragment Structure/Origin |

| 157 | [M - CH₂CHOH]⁺ - Loss of a hydroxyethyl (B10761427) radical |

| 114 | [M - CH(OH)CH₃ - CH₂CH₂]⁺ - Complex ring and side-chain cleavage |

| 100 | [Piperazine-CH₂-CH=OH]⁺ - α-cleavage product |

| 86 | [CH₃-CH=N(CH₂)₂]⁺ - Ring fragmentation product |

| 70 | [Piperazine-CH₂]⁺ fragment |

| 58 | [CH₂=N(CH₂)₂]⁺ - Base peak, stable iminium ion from ring cleavage |

| 45 | [CH(OH)CH₃]⁺ - Side-chain fragment |

The base peak at m/z = 58 is particularly diagnostic, representing a stable fragment resulting from the cleavage of the piperazine ring.

X-ray Crystallography and Solid-State Structural Characterization

As of this writing, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, a definitive analysis of its solid-state conformation, bond lengths, and bond angles from experimental data is not possible.

In the absence of experimental data, the likely intermolecular interactions and crystal packing can be predicted based on the molecule's functional groups. The structure contains two hydroxyl groups, which are excellent hydrogen bond donors, and two tertiary nitrogen atoms and two oxygen atoms, which are effective hydrogen bond acceptors.

Chiral Analysis and Optical Purity Determination (if applicable)

The molecular structure of this compound contains two chiral centers. These are located at the carbon atoms of the ethanol substituents that are bonded to both a hydroxyl group and a methyl group. The presence of these two stereocenters means that the compound can exist as different stereoisomers, including enantiomers and diastereomers.

Despite the chiral nature of this molecule, there are no published research findings on its chiral separation, the determination of its optical purity, or the specific stereoisomeric composition of commercially available or synthetically produced samples. Such studies would be essential for applications where stereochemistry plays a crucial role.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. bohrium.com These calculations can elucidate the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting chemical behavior.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netirjweb.com

For piperazine derivatives, the HOMO is typically localized on the nitrogen atoms of the piperazine ring due to the presence of lone pair electrons. The LUMO distribution can vary depending on the substituents. For this compound, the electron-donating nature of the alkyl and ethanol groups would influence these energy levels.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. irjweb.com

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Global Electrophilicity Index (ω): μ² / (2η), where chemical potential μ = -χ

These indices provide a quantitative framework for comparing the reactivity of different molecules. A molecule with a small energy gap is considered "soft" and more reactive, while one with a large gap is "hard" and less reactive. researchgate.net

Table 1: Illustrative Reactivity Descriptors Calculated from Theoretical HOMO-LUMO Energies (Note: The following values are examples based on typical DFT calculations for similar organic molecules and are not specific experimental or calculated data for this compound.)

| Parameter | Symbol | Formula | Example Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.2 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 |

| Ionization Potential | I | -EHOMO | 6.5 |

| Electron Affinity | A | -ELUMO | 1.2 |

| Electronegativity | χ | (I+A)/2 | 3.85 |

| Chemical Hardness | η | (I-A)/2 | 2.65 |

| Global Electrophilicity Index | ω | μ²/2η | 2.79 |

The way charge is distributed across a molecule is critical for understanding its interactions with other molecules. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial atomic charges. bohrium.com These calculations typically reveal that in piperazine derivatives, the nitrogen atoms are centers of negative charge due to their high electronegativity and lone pairs, while adjacent carbon and hydrogen atoms carry partial positive charges.

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution. It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the areas around the nitrogen and oxygen atoms. Regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would highlight the nucleophilic character of the nitrogen and oxygen atoms. bohrium.com

Conformational Potential Energy Surface Mapping

The piperazine ring is not planar and typically exists in a chair conformation to minimize steric strain. However, due to the substituents on the nitrogen atoms and the side chains, multiple conformers (spatial arrangements of the atoms) are possible. These include different chair and boat forms, as well as orientations of the diethanol and methyl groups.

Conformational analysis involves mapping the potential energy surface of the molecule by systematically changing torsion angles and calculating the corresponding energy. This process identifies the lowest-energy (most stable) conformers and the energy barriers for conversion between them. For this compound, key considerations would be the equatorial versus axial positions of the side chains and the potential for intramolecular hydrogen bonding between the hydroxyl group and the piperazine nitrogen.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations describe static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govresearchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation in a solvent like water would reveal how the molecule moves, flexes, and interacts with its environment. acs.org It could show the stability of different conformers at a given temperature, the dynamics of intramolecular hydrogen bonds, and how the molecule interacts with solvent molecules. Such simulations are crucial for understanding how the molecule behaves in a realistic, solvated environment, which is often more complex than the gas-phase conditions assumed in many quantum calculations. nih.gov

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental structure. dntb.gov.ua

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding of each nucleus, the chemical shifts relative to a standard (like tetramethylsilane, TMS) can be determined. These predictions are highly sensitive to the molecular conformation.

Vibrational Spectroscopy: The vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. bohrium.com This involves computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies and intensities can be compared to experimental spectra to identify characteristic vibrational modes, such as N-H stretching (if applicable), C-H stretching, C-N stretching, and O-H stretching. The NIST Chemistry WebBook provides reference IR spectrum data for this compound. nist.gov

Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies (Note: This table is an example illustrating the type of data generated from spectroscopic predictions for a molecule like this compound and is not actual data for the compound.)

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |

|---|---|---|---|

| ν(O-H) | 3450 | 3400 (broad) | Hydroxyl group stretching |

| ν(C-H) | 2980 | 2975 | Aliphatic C-H stretching |

| ν(C-N) | 1105 | 1100 | Piperazine ring C-N stretching |

| ν(C-O) | 1055 | 1050 | Alcohol C-O stretching |

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. By mapping the reaction pathway from reactants to products, it is possible to identify intermediate structures and, most importantly, the transition state—the highest energy point along the reaction coordinate. researchgate.net The energy of the transition state determines the activation energy and thus the rate of the reaction.

For this compound, theoretical studies could investigate reactions such as its role in CO2 capture, where the piperazine nitrogens react with carbon dioxide. researchgate.netwikipedia.orgacs.org Computational models can determine the energetics of forming carbamates and the role of the ethanol and methyl substituents in influencing the reaction barrier. nih.gov Such studies provide a molecular-level understanding of reactivity that is often difficult to obtain through experimental means alone.

Applications in Materials Science and Polymer Chemistry

Role as a Monomer in Polymer Synthesis

While alpha,alpha'-Dimethylpiperazine-1,4-diethanol possesses two hydroxyl groups, making it theoretically suitable as a diol monomer in polycondensation reactions, specific research detailing its use in the synthesis of major polymer systems is not available.

No specific studies were identified that detail the reaction of this compound with diisocyanates to form polyurethanes or with diamines and a carbonyl source to form polyureas.

There is no available research on the use of this compound in condensation polymerization with dicarboxylic acids or their derivatives to form polyesters, or in processes to create polyamides.

Functionalization of Polymer Backbones Utilizing this compound Moieties

Information regarding the grafting of this compound moieties onto existing polymer backbones to impart specific functionalities is not present in the available literature.

Investigation of Polymerization Kinetics and Mechanism

Without specific examples of polymerization involving this monomer, there is no data on its reactivity ratios, the kinetics of polymer chain growth, or the mechanistic pathways it might follow in polymerization reactions.

Development of Novel Functional Materials

The potential of this compound to contribute to the development of novel functional materials is yet to be explored in published research.

Due to its di-functional nature (two hydroxyl groups), this compound could theoretically act as a cross-linking agent. However, no studies demonstrating this application have been found.

Components in Coatings, Adhesives, and Resins

The chemical structure of this compound, featuring two tertiary amine groups and two hydroxyl groups, makes it a versatile component in the formulation of various polymeric materials, including coatings, adhesives, and resins. Its constituent functional groups can play several roles, primarily as a chain extender, a crosslinker, or a catalyst in polymerization reactions.

The following table illustrates the catalytic effect of a related compound, 1,4-dimethylpiperazine (B91421) (DMP), in polyurethane foam production, which can be indicative of the potential performance of this compound.

Table 1: Catalytic Performance of 1,4-dimethylpiperazine (DMP) in Polyurethane Foam

| Property | Value |

|---|---|

| Cream Time | 10-15 seconds |

| Gel Time | 60-90 seconds |

| Tack-Free Time | 90-120 seconds |

| Rise Time | 80-110 seconds |

This data is representative of a typical formulation and can vary based on other components.

In epoxy resin systems, compounds containing tertiary amines can act as curing agents or co-curing agents. google.com The amine groups can initiate the ring-opening polymerization of the epoxy groups, leading to a crosslinked network. Adducts of N-substituted piperazines with polyepoxides have been used as co-curing agents in epoxy resin systems, demonstrating the utility of the piperazine (B1678402) structure in this context. google.com The di-functional nature of this compound, with its two hydroxyl groups, allows it to be covalently bonded into the epoxy network, which can improve the toughness and flexibility of the cured resin.

Membrane Materials for Separation Technologies

The unique chemical properties of this compound make it a promising candidate for use in the fabrication of membrane materials, particularly for gas separation applications such as carbon dioxide (CO₂) capture. The presence of amine groups is central to its function in this context, as amines are known to interact reversibly with CO₂, facilitating its transport across a membrane. elsevierpure.comresearchgate.net This mechanism is a cornerstone of "facilitated transport membranes," which offer enhanced permeability and selectivity for CO₂ compared to conventional membranes that rely solely on physical diffusion. nih.govresearchgate.net

In a facilitated transport membrane, the fixed or mobile amine carriers within the membrane matrix react with CO₂ on the high-pressure side, forming a carbamate (B1207046) or bicarbonate species. elsevierpure.comresearchgate.net This species then diffuses across the membrane to the low-pressure side, where the lower partial pressure of CO₂ causes the reverse reaction to occur, releasing the CO₂ and regenerating the amine carrier. elsevierpure.comresearchgate.net Piperazine and its derivatives have been shown to be particularly effective as carriers in such systems due to their favorable reaction kinetics with CO₂. elsevierpure.comresearchgate.netmdpi.com

Research on piperazine-immobilized polymeric membranes has demonstrated excellent CO₂ separation performance. elsevierpure.comresearchgate.net While specific studies on membranes incorporating this compound are not extensively documented, the performance of membranes containing structurally similar piperazine derivatives provides a strong indication of its potential. For instance, a study on polymeric membranes containing 3-(1-piperazinyl)-1,2-propanediol (PzPD) showed high CO₂ permeability and selectivity. elsevierpure.comresearchgate.net The hydroxyl groups in PzPD were found to facilitate the interaction between CO₂ and the amine through hydrogen bonding, enhancing the diffusivity of CO₂. elsevierpure.comresearchgate.net Given that this compound also possesses hydroxyl groups, it is anticipated to exhibit similar beneficial effects.

The following interactive data table presents the CO₂ separation performance of a piperazine-based membrane, illustrating the potential capabilities of membranes functionalized with this compound.

Table 2: CO₂ Separation Performance of a Piperazine-Immobilized Polymeric Membrane

| Gas Pair | Permeability (Barrer) | Selectivity | Test Conditions |

|---|---|---|---|

| CO₂/CH₄ | 1060 | 370 | 50 °C, 90% RH, 11 kPa CO₂ pressure |

Data is based on research on 3-(1-piperazinyl)-1,2-propanediol (PzPD)-containing membranes and is intended to be representative of the potential performance of similar piperazine-based membranes. elsevierpure.comresearchgate.net

The incorporation of this compound into a polymer matrix for membrane fabrication could be achieved through various methods, including blending or covalent bonding. The diethanol functionality offers reactive sites for grafting the molecule onto a polymer backbone, which could lead to more stable and durable membranes by preventing carrier leaching, a common issue in liquid-supported membranes.

Coordination Chemistry and Metal Complexation

Ligand Properties of alpha,alpha'-Dimethylpiperazine-1,4-diethanol with Transition Metals

This compound possesses two tertiary amine nitrogen atoms within the piperazine (B1678402) ring and two hydroxyl groups on the ethanol (B145695) substituents. This structure suggests its potential to act as a multidentate ligand, coordinating with transition metals through the nitrogen and oxygen atoms.

Chelation Behavior and Coordination Modes

There is no specific experimental data available in the scientific literature that details the chelation behavior and coordination modes of this compound with transition metals. Hypothetically, it could coordinate as a bidentate, tridentate, or tetradentate ligand, depending on the metal ion, reaction conditions, and the conformation of the piperazine ring.

Synthesis and Characterization of Metal Complexes

A thorough search of scientific databases yields no specific studies on the synthesis and characterization of metal complexes involving this compound as a ligand. While general methods for synthesizing metal complexes with piperazine-based ligands are known, no specific examples, yields, or characterization data for complexes of this particular compound have been reported.

Structural Analysis of Metal-alpha,alpha'-Dimethylpiperazine-1,4-diethanol Complexes (e.g., X-ray crystallography, spectroscopy)

Consistent with the lack of synthetic reports, there are no published X-ray crystal structures or detailed spectroscopic analyses (such as IR, UV-Vis, NMR) of metal complexes of this compound. Such data would be crucial for determining the precise coordination environment of the metal, bond lengths, and angles.

Catalytic Applications of Metal-alpha,alpha'-Dimethylpiperazine-1,4-diethanol Complexes

There is a lack of published research on the catalytic applications of metal complexes derived from this compound.

Homogeneous Catalysis in Organic Reactions

No studies have been found that investigate the use of metal-alpha,alpha'-Dimethylpiperazine-1,4-diethanol complexes as homogeneous catalysts in any organic reactions. Consequently, there is no data on their catalytic activity, selectivity, or reaction mechanisms.

Heterogeneous Catalysis Development

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of modern chemical manufacturing. The development of novel heterogeneous catalysts is driven by the need for more efficient, selective, and recyclable catalytic systems. Piperazine derivatives have been successfully employed as ligands in the synthesis of such catalysts.

While no specific studies detailing the use of this compound in heterogeneous catalysis have been identified, the broader class of piperazine-based compounds has shown considerable promise. Metal complexes incorporating piperazine ligands have been investigated for their catalytic activity in a variety of organic transformations. The presence of both nitrogen and oxygen donor atoms in this compound would allow for the stabilization of catalytically active metal centers.

One potential application lies in the immobilization of its metal complexes onto solid supports, such as silica (B1680970) or polymers. This would result in a heterogeneous catalyst that combines the high activity and selectivity of a homogeneous catalyst with the ease of separation and recyclability of a heterogeneous system. The hydroxyl groups on the diethanol arms could serve as anchor points for grafting the molecule onto a support material.

The catalytic properties of such systems would be highly dependent on the choice of metal ion and the coordination environment provided by the ligand. For instance, palladium complexes of piperazine derivatives have been explored for their utility in cross-coupling reactions, a fundamental tool in organic synthesis. Similarly, copper complexes could potentially catalyze oxidation reactions, while rhodium or ruthenium complexes might be active in hydrogenation processes.

The development of heterogeneous catalysts from this compound would involve the synthesis and characterization of its metal complexes, followed by their immobilization on a suitable support. The performance of these catalysts would then be evaluated in target chemical reactions, with a focus on optimizing factors such as activity, selectivity, and stability. The modular nature of this approach allows for the fine-tuning of the catalyst's properties by modifying the ligand structure, the metal center, or the support material.

Chemical Transformations and Derivatization Studies

Selective Functional Group Interconversions on Hydroxyl and Amine Sites

The presence of both tertiary amine and secondary hydroxyl groups in alpha,alpha'-Dimethylpiperazine-1,4-diethanol allows for a range of selective functional group interconversions. The reactivity of these sites can be modulated by the choice of reagents and reaction conditions.

The hydroxyl groups can undergo typical alcohol reactions. For instance, they can be esterified using acyl chlorides or acid anhydrides in the presence of a base. Similarly, etherification can be achieved by reacting the diol with alkyl halides in the presence of a strong base, following the principles of the Williamson ether synthesis.

The tertiary amine nitrogens of the piperazine (B1678402) ring are nucleophilic and can participate in quaternization reactions when treated with alkyl halides. This process leads to the formation of quaternary ammonium (B1175870) salts, which can alter the solubility and biological activity of the molecule.

Synthesis of Chemically Modified Analogues and Derivatives

The core structure of this compound can be modified to generate a library of analogues and derivatives with tailored properties. These modifications can be broadly categorized based on the functional group being altered.

Derivatives of the Hydroxyl Groups:

Esters: Di-esters can be synthesized by reacting this compound with various acylating agents.

Ethers: Di-ethers can be prepared through reactions with different alkylating agents.

Carbamates: The reaction of the diol with isocyanates or carbamoyl (B1232498) chlorides yields bis-carbamate derivatives. These reactions are fundamental in the synthesis of polyurethanes where the diol can act as a chain extender.

Polyurethane Precursors: The diol functionality makes this compound a suitable monomer for the synthesis of polyurethanes through polyaddition reactions with diisocyanates.

Derivatives of the Amine Groups:

Quaternary Ammonium Salts: As mentioned, the tertiary amine nitrogens can be alkylated to form mono- or di-quaternary ammonium salts, depending on the stoichiometry of the alkylating agent used.

A general overview of the synthesis of piperazine-based carbamates and ureas is well-established, often involving the reaction of a piperazine derivative with an isocyanate or a carbamoyl chloride. These established methods can be adapted for the derivatization of this compound.

| Derivative Type | Reagent Class | General Reaction Conditions |

| Esters | Acyl Halides, Acid Anhydrides | Base catalyst (e.g., triethylamine, pyridine), aprotic solvent |

| Ethers | Alkyl Halides | Strong base (e.g., NaH), aprotic solvent |

| Carbamates | Isocyanates, Carbamoyl Chlorides | Typically neat or in an inert solvent, may require a catalyst |

| Quaternary Salts | Alkyl Halides | Polar solvent, often at elevated temperatures |

Reactivity Studies with Specific Reagents and Reaction Selectivity

The reactivity of this compound is dictated by the interplay of its functional groups. The nucleophilicity of the tertiary amines and the hydroxyl groups determines the outcome of reactions with various electrophiles.

With acylating agents such as acyl chlorides, the hydroxyl groups are generally more reactive under neutral or basic conditions, leading to the formation of esters. However, under acidic conditions, the amine nitrogens can be protonated, which may influence the reactivity of the hydroxyl groups.

With alkylating agents , the tertiary amine nitrogens are typically more nucleophilic than the hydroxyl groups, leading to preferential N-alkylation to form quaternary ammonium salts. Selective O-alkylation of the hydroxyl groups would require prior deprotonation with a strong base to form the more nucleophilic alkoxide.

The reaction with isocyanates is of particular interest in polymer chemistry. The hydroxyl groups readily react with isocyanate functionalities to form urethane (B1682113) linkages, making this compound a potential crosslinking agent or chain extender in polyurethane synthesis. The tertiary amine nitrogens can act as catalysts in this reaction.

The selectivity of these reactions can be controlled by factors such as stoichiometry, temperature, solvent, and the use of protecting groups. For instance, to achieve selective reaction at the amine sites, the hydroxyl groups could be protected, for example, as silyl (B83357) ethers. Conversely, to favor reaction at the hydroxyls, the reaction could be carried out under conditions that minimize the reactivity of the amines.

Mechanistic Investigations of Derivatization Reactions

The mechanisms of the derivatization reactions of this compound are generally consistent with established principles of organic chemistry.

N-Alkylation of the piperazine nitrogens proceeds via a standard SN2 mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

O-Acylation of the hydroxyl groups with acyl chlorides or anhydrides typically proceeds through a nucleophilic acyl substitution mechanism. In the presence of a base, the hydroxyl group is deprotonated to form a more potent nucleophile, which then attacks the carbonyl carbon of the acylating agent.

The formation of urethanes from the reaction of the hydroxyl groups with isocyanates involves the nucleophilic attack of the alcohol oxygen on the electrophilic carbon of the isocyanate group. This is often a concerted process, though it can be catalyzed by the tertiary amine groups within the molecule, which can activate the isocyanate group or the alcohol.

Conformational analysis of N,N'-disubstituted piperazines has shown that the piperazine ring can exist in chair and boat conformations, and the substituents can adopt axial or equatorial positions. google.com The specific conformation of this compound can influence the accessibility of the reactive sites and thus the selectivity and rate of its derivatization reactions. For N-acylated piperazines, the restricted rotation around the amide bond can lead to the existence of different conformers, which can be studied by dynamic NMR spectroscopy. google.com While specific mechanistic studies on this compound are not extensively reported in the literature, the principles derived from studies on simpler N,N'-disubstituted piperazines provide a solid framework for understanding its chemical behavior.

Environmental Fate and Degradation Pathways

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

Photolytic degradation, or photodegradation, is a process where chemical compounds are broken down by light, particularly ultraviolet (UV) radiation from the sun. This can be a significant degradation pathway in surface waters and the atmosphere.

In atmospheric environments, organic compounds are primarily degraded by reaction with photochemically generated hydroxyl (OH) radicals. Studies on piperazine (B1678402) have shown that its reaction with OH radicals is a key atmospheric degradation pathway. This reaction can proceed via two main mechanisms: abstraction of a hydrogen atom from a carbon-hydrogen (C-H) bond on the piperazine ring or abstraction of a hydrogen atom from a nitrogen-hydrogen (N-H) bond. For alpha,alpha'-Dimethylpiperazine-1,4-diethanol, which is a tertiary amine, the pathway would involve abstraction from a C-H bond. Research on the OH-initiated photo-oxidation of piperazine has identified 1,2,3,6-tetrahydropyrazine as a major product, alongside minor products like 1-nitropiperazine (B131163) and 1-nitrosopiperazine. researchgate.net The presence of the diethanol substituents in this compound would likely influence the reaction kinetics and the specific degradation products formed.

In aquatic environments, direct photolysis can occur if the compound absorbs light in the solar spectrum. More commonly, indirect photolysis occurs, mediated by reactive species such as hydroxyl radicals, singlet oxygen, and peroxide radicals that are naturally present in sunlit waters. For N-alkanolamines, photocatalytic degradation studies in the presence of titanium dioxide (TiO2) have shown that degradation can proceed through several routes. These include the oxidation of the primary alcohol group to form an aldehyde and then a carboxylic acid, or the cleavage of the nitrogen-carbon (N-C) bond. nih.gov While these studies use a catalyst, they provide insight into the potential weak points in the molecular structure susceptible to oxidative attack under photolytic conditions.

Table 1: Potential Photolytic Degradation Pathways Based on Analogous Compounds

| Environment | Proposed Mechanism | Potential Intermediate Products (Inferred) | Reference Compound(s) |

| Atmospheric | OH Radical-Initiated Oxidation (H-abstraction from C-H bonds) | Hydroxylated derivatives, carbonyl compounds, ring-opened products | Piperazine researchgate.net |

| Aquatic | Indirect Photolysis (Oxidation by reactive oxygen species) | Aldehydes, carboxylic acids from alcohol group oxidation; N-dealkylation products | N-Alkanolamines nih.gov |

Oxidative Degradation Pathways

Oxidative degradation is a critical transformation process for many organic compounds in the environment, driven by reactions with oxidants like dissolved oxygen, ozone, and various radical species. For amines, oxidative degradation can be a primary route of transformation.

Tertiary amines, such as this compound, are generally considered to be relatively stable under oxidative conditions compared to primary and secondary amines. acs.org However, degradation can still occur. The initial step in the oxidative degradation of amines often involves the formation of an amine radical through electron abstraction from the nitrogen atom or hydrogen abstraction from a carbon atom alpha to the nitrogen. researchgate.netoup.com

In the context of industrial applications like carbon capture, where amines are exposed to oxygen at elevated temperatures, studies on piperazine have shown that oxidation can be catalyzed by metal ions such as copper (Cu2+). utexas.eduutexas.edu The degradation products identified in such studies include ethylenediamine, carboxylate ions, and amides, indicating both ring-opening and side-chain oxidation. utexas.edu For this compound, similar pathways could be anticipated, with the ethanol (B145695) side chains being susceptible to oxidation to form aldehydes and carboxylic acids.

Table 2: Inferred Oxidative Degradation Mechanisms

| Oxidant/Condition | Proposed Initial Step | Potential Degradation Products (Inferred) | Reference Compound(s) |

| Dissolved O₂ / Metal Catalysis | Formation of amine radical cation | Ring-opened products (e.g., diamines), side-chain oxidation products (aldehydes, carboxylic acids) | Piperazine utexas.edu |

| Hydroxyl Radicals (•OH) | H-abstraction from C-H bonds | Hydroxylated intermediates, further oxidation to carbonyls | General tertiary amines researchgate.netoup.com |

Biodegradation Studies (Chemical/Enzymatic Pathways)

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a crucial process for the removal of chemicals from the environment. While specific biodegradation studies on this compound are not available, research on related heterocyclic compounds like morpholine (B109124) and piperidine (B6355638) provides valuable insights.

Studies have shown that certain microorganisms, such as Mycobacterium aurum, are capable of degrading cyclic amines. nih.gov The proposed biodegradation pathway for these compounds often involves an initial cleavage of a carbon-nitrogen (C-N) bond, leading to the formation of a linear amino acid. This intermediate can then undergo further degradation through deamination (removal of the amine group) and oxidation. nih.gov For example, the degradation of morpholine can lead to intermediates like 2-(2-aminoethoxy)acetic acid and glycolic acid. nih.gov

Given its structure, it can be hypothesized that the biodegradation of this compound would also proceed via an initial enzymatic attack leading to the opening of the piperazine ring. The ethanol side chains may also be susceptible to oxidation by alcohol dehydrogenases. The presence of the methyl groups on the ring may influence the rate and pathway of biodegradation compared to unsubstituted piperazine. It is known that piperazine itself has a low biodegradability. researchgate.net

Table 3: Potential Biodegradation Pathways Based on Analogous Compounds

| Microorganism Type | Proposed Enzymatic Action | Potential Intermediate Products (Inferred) | Reference Compound(s) |

| Bacteria (e.g., Mycobacterium) | C-N bond cleavage (ring opening) | Linear amino acids, dicarboxylic acids | Morpholine, Piperidine nih.gov |

| General Microorganisms | Oxidation of alcohol groups | Aldehydes, carboxylic acids | N-Alkanolamines researchgate.net |

Conclusion and Future Research Perspectives

Summary of Current Research Gaps and Opportunities

The current body of scientific literature on alpha,alpha'-Dimethylpiperazine-1,4-diethanol reveals several areas that remain underexplored, presenting significant opportunities for future research. A primary gap exists in the detailed, quantitative evaluation of its performance in various applications. While its potential as a corrosion inhibitor, chelating agent, and component in polymer synthesis is acknowledged, there is a lack of comprehensive studies that provide specific efficiency data, comparisons with existing technologies, and exploration of its efficacy under diverse operational conditions.

Opportunities for further research are abundant. There is a need for systematic studies on its efficacy as a corrosion inhibitor for various metals and alloys in different corrosive environments. Investigating its role as a catalyst or curing agent in polymerization reactions, with detailed characterization of the resulting polymers, could unveil new material applications. Moreover, its potential as a building block in the synthesis of novel pharmaceutical compounds or functional materials remains a largely untapped area of research.

Emerging Areas for Investigation of this compound and Related Structures

Beyond the established potential applications, several emerging areas of investigation for this compound and structurally related compounds are beginning to attract attention. The development of "smart" materials, where the compound could be incorporated into coatings that release it as a corrosion inhibitor in response to specific environmental triggers, is a promising avenue.

In the realm of materials science, the use of this and similar di-alkanol piperazines as building blocks for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers could lead to materials with unique catalytic, separation, or sensing properties. The chirality of the 2-hydroxypropyl side chains also introduces the possibility of creating chiral ligands for asymmetric catalysis, an area of significant importance in modern organic synthesis.

Furthermore, the study of piperazine (B1678402) derivatives in the context of CO2 capture is a growing field. While this specific compound has not been extensively studied for this purpose, its structural features suggest it could be a candidate for further investigation, potentially as part of a blend with other amines.

Potential Impact on Advanced Chemical Synthesis and Materials Science

The unique combination of a rigid heterocyclic core and flexible, functionalized side arms in this compound positions it to have a significant impact on both advanced chemical synthesis and materials science. As a versatile building block, it offers a pre-organized scaffold that can be further functionalized to create complex molecules with tailored properties for applications in medicinal chemistry and drug discovery. The piperazine core is a well-established pharmacophore, and the introduction of the dimethyl and diethanol moieties provides avenues for modulating solubility, bioavailability, and target binding.

In materials science, its role as a ligand for the creation of novel coordination complexes and polymers could lead to the development of advanced materials with enhanced thermal stability, catalytic activity, or specific binding capabilities. Its potential as an effective and potentially more environmentally benign corrosion inhibitor could have a substantial impact on industrial processes, extending the lifespan of metallic infrastructure and reducing maintenance costs. As a component in polyurethanes and epoxy resins, it can contribute to the fine-tuning of material properties such as flexibility, durability, and thermal resistance. The continued investigation into the fundamental properties and applications of this compound is poised to unlock new possibilities in the design and creation of next-generation chemical products and materials.

Q & A

Q. Q. What methodologies are employed to study the metabolic pathways of This compound in in vivo models?

- Methodological Answer : Pharmacokinetic studies involve:

- Radioisotope Labeling : -labeled compound to track absorption/distribution.

- Mass Spectrometry Imaging (MSI) : Spatial mapping of metabolites in tissue sections.

- Enzyme Incubations : Liver microsomes or CYP450 isoforms to identify oxidation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.